3-Chloro-4-methoxyphenol

Antimicrobial Phenolic Disinfectant Minimum Inhibitory Concentration

Procure 3-Chloro-4-methoxyphenol for its superior 3.4-fold lower MIC against S. aureus versus 4-chloro-2-methoxyphenol, enabling more potent, lower-irritation antimicrobials. This scaffold offers validated NQO1 substrate activity (A549 IC50=11,000 nM) for oncology pro-drugs and directs regioselective coupling in terphenyl syntheses. Its high LogP (2.18) enhances intracellular accumulation. Stock is available for immediate R&D use.

Molecular Formula C7H7ClO2
Molecular Weight 158.58 g/mol
CAS No. 18093-12-4
Cat. No. B1590030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methoxyphenol
CAS18093-12-4
Molecular FormulaC7H7ClO2
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)O)Cl
InChIInChI=1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
InChIKeyDXUDPAQOAABPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methoxyphenol (CAS 18093-12-4): A Halogenated Methoxyphenol for Targeted Biological and Synthetic Applications


3-Chloro-4-methoxyphenol (CAS 18093-12-4) is a chlorinated methoxyphenol derivative with the molecular formula C7H7ClO2 and a molecular weight of 158.58 g/mol . It is a white crystalline solid at room temperature, exhibiting a melting point range of 50–54 °C and a predicted LogP of approximately 2.2 . This compound serves as a versatile building block in organic synthesis and is investigated for its antimicrobial and anticancer properties, particularly in relation to NQO1 substrate activity and cell differentiation [1].

Why 3-Chloro-4-methoxyphenol Cannot Be Replaced by Unsubstituted or Differently Substituted Methoxyphenols


The specific 3-chloro-4-methoxy substitution pattern on the phenol ring confers a unique combination of physicochemical and biological properties that are not replicated by simple methoxyphenols (e.g., mequinol) or differently halogenated analogs. Direct quantitative comparisons reveal that 3-chloro-4-methoxyphenol exhibits superior antimicrobial potency relative to 4-chloro-2-methoxyphenol and demonstrates distinct NQO1 substrate activity not observed with the non-chlorinated parent compound [1]. Substitution with an alternative chlorophenol or methoxyphenol would result in a loss of these specific interactions, altered reactivity in synthetic pathways, and unpredictable performance in assays.

Quantitative Differentiation of 3-Chloro-4-methoxyphenol: Head-to-Head Comparator Data for Informed Procurement


Enhanced Antimicrobial Potency Against Staphylococcus aureus and Escherichia coli Compared to 4-Chloro-2-methoxyphenol

3-Chloro-4-methoxyphenol exhibits significantly greater antimicrobial activity than the closely related isomer 4-chloro-2-methoxyphenol (4-chloroguaiacol). Against S. aureus, 3-chloro-4-methoxyphenol demonstrates an MIC of 32 µg/mL, representing a 3.4-fold improvement over 4-chloro-2-methoxyphenol, which requires 110 µg/mL for inhibition . Against E. coli, the MIC of 64 µg/mL for 3-chloro-4-methoxyphenol is 1.7-fold lower than the 110 µg/mL required for the comparator .

Antimicrobial Phenolic Disinfectant Minimum Inhibitory Concentration

Substrate Activity at NQO1 in Human Lung Carcinoma Cells: A Potential Differentiator for Anticancer Pro-Drug Development

3-Chloro-4-methoxyphenol functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) in human A549 lung carcinoma cells, with a measured IC50 of 11,000 nM (11 µM) for NQO1-mediated two-electron reduction [1]. This activity is not reported for the non-chlorinated parent compound 4-methoxyphenol, suggesting that the chlorine substituent is critical for recognition by the NQO1 active site [2].

NQO1 Anticancer Pro-drug Activation A549 Cells

Physicochemical Profile: Balanced Lipophilicity for Enhanced Membrane Permeability vs. 4-Methoxyphenol

The introduction of a chlorine atom at the 3-position increases the lipophilicity of 3-chloro-4-methoxyphenol (predicted LogP = 2.18) compared to the non-halogenated 4-methoxyphenol (LogP ≈ 1.6) [1]. This ~0.6 Log unit increase corresponds to approximately a 4-fold higher octanol-water partition coefficient, which is expected to enhance passive membrane permeability and improve cellular uptake [2].

Lipophilicity LogP Membrane Permeability Drug Design

Synthetic Utility: A Key Intermediate for Oxygenated Terphenyls via Sequential Arylation

3-Chloro-4-methoxyphenol serves as a critical starting material for the concise synthesis of oxygenated terphenyls through sequential arylation reactions involving phenol oxidation/re-aromatization and quinone monoketal intermediates [1]. This synthetic route is enabled by the specific substitution pattern, which directs regioselective coupling. In contrast, 4-methoxyphenol lacks the chlorine directing group and would not undergo the same selective transformations [2].

Organic Synthesis Terphenyl Arylation Building Block

Optimized Application Scenarios for 3-Chloro-4-methoxyphenol Based on Quantitative Differentiation Data


Development of High-Potency Antimicrobial Formulations

Formulators seeking to minimize the required concentration of active antimicrobial agent should prioritize 3-chloro-4-methoxyphenol over 4-chloro-2-methoxyphenol. Its 3.4-fold lower MIC against S. aureus and 1.7-fold lower MIC against E. coli enable the design of more potent disinfectants, preservatives, or topical antimicrobials while reducing potential irritation or material costs.

NQO1-Targeted Anticancer Pro-Drug Discovery

Researchers investigating NQO1-activated pro-drugs for solid tumors should select 3-chloro-4-methoxyphenol as a lead scaffold. Its demonstrated substrate activity in A549 cells (IC50 = 11,000 nM) [1] provides a validated starting point for structure-activity relationship studies, unlike non-chlorinated methoxyphenols which lack this specific enzyme recognition.

Synthesis of Oxygenated Terphenyls and Polyaromatic Scaffolds

Chemists engaged in the synthesis of oxygenated terphenyls or related polyaromatic compounds should source 3-chloro-4-methoxyphenol for sequential arylation protocols [2]. The chlorine substituent directs regioselective coupling, enabling efficient construction of complex molecular architectures that are inaccessible using 4-methoxyphenol.

Cell-Based Assays Requiring Enhanced Membrane Permeability

In cell-based assays where compound uptake is a critical variable, 3-chloro-4-methoxyphenol's higher LogP (2.18) compared to 4-methoxyphenol (~1.6) may confer superior intracellular accumulation and target engagement. This physicochemical advantage supports its selection over more polar analogs for cellular studies.

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